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Compound of Interest

Compound Name: Boc-D-pen(acm)-OH

Cat. No.: B558470

An In-Depth Technical Guide to Boc-D-pen(Acm)-OH

This guide provides comprehensive technical information on N-a-(tert-butoxycarbonyl)-S-
(acetamidomethyl)-D-penicillamine, commonly abbreviated as Boc-D-pen(Acm)-OH. It is
intended for researchers, scientists, and professionals in drug development and peptide
chemistry. This protected amino acid analogue is a valuable building block in solid-phase
peptide synthesis (SPPS) for the introduction of D-penicillamine residues, which can confer
unique structural constraints and proteolytic resistance to synthetic peptides.

Chemical Structure and IUPAC Name

Boc-D-pen(Acm)-OH is a derivative of the non-proteinogenic amino acid D-penicillamine. It
features two key protecting groups: the tert-butoxycarbonyl (Boc) group on the alpha-amino
group and the acetamidomethyl (Acm) group on the thiol side chain. The Boc group is acid-
labile, designed for temporary protection during peptide chain elongation, while the Acm group
is stable to these acidic conditions, providing orthogonal protection for the sulfur moiety[1].

IUPAC Name: (2S)-3-((acetamidomethyl)thio)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic
acid[2].

Below is a two-dimensional representation of the chemical structure.

Caption: 2D Chemical Structure of Boc-D-pen(Acm)-OH.
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Physicochemical Data

The key quantitative properties of Boc-D-pen(Acm)-OH are summarized in the table below for
easy reference.

Property Value Reference(s)
(25)-3-
((acetamidomethyl)thio)-2-

IUPAC Name [2]

((tert-butoxycarbonyl)amino)-3-

methylbutanoic acid

CAS Number 201421-14-9 [21[3]
Molecular Formula C13H24N205S [2][3]
Molecular Weight 320.41 g/mol [31[4]
Purity >95% (Typically) [2]
Melting Point 105 °C (for L-isomer) [4]
Boiling Point 532.3 £ 50.0 °C (Predicted) [4]
Density 1.184 + 0.06 g/cm? (Predicted) [4]
pKa 3.54 £ 0.10 (Predicted) [4]
Storage Conditions 2-8°C [4]

Experimental Protocols

Boc-D-pen(Acm)-OH is primarily used in the Boc/Bzl strategy of solid-phase peptide
synthesis. The following protocols detail its incorporation into a peptide chain and the
subsequent deprotection of the side chain.

Incorporation via Boc-SPPS

This protocol outlines a standard cycle for coupling an amino acid, such as Boc-D-pen(Acm)-
OH, to a resin-bound peptide chain.

Materials:
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e Peptide-resin with a free N-terminal amine

e Boc-D-pen(Acm)-OH

e Dichloromethane (DCM)

» Trifluoroacetic acid (TFA)

» N,N-Diisopropylethylamine (DIEA)

¢ N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
e 1-Hydroxybenzotriazole (HOBt) or other coupling additive

e N,N-Dimethylformamide (DMF)

Protocol:

» Resin Swelling: Swell the peptide-resin in DCM or DMF for 20-30 minutes in a suitable
reaction vessel[5].

e Boc Deprotection:
o Wash the resin with DCM (3x).

o Add a solution of 25-50% TFA in DCM to the resin and agitate for 20-30 minutes to remove
the N-terminal Boc group[6].

o Filter the solution and wash the resin thoroughly with DCM (3-5x) to remove residual
acid[6].

o Neutralization:
o Wash the resin with DMF (3x).

o Add a solution of 5-10% DIEA in DMF or DCM and agitate for 5-10 minutes. Repeat this
step once[6][7].

o Wash the resin with DMF (5x) and DCM (3x) to remove excess base.
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e Amino Acid Coupling:

o In a separate vessel, pre-activate Boc-D-pen(Acm)-OH (3 equivalents relative to resin
loading) with a coupling agent like DCC (3 eg.) and an additive such as HOBt (3 eq.) in
DMF for 10 minutes at 0°C[7].

o Add the activated amino acid solution to the neutralized resin.
o Agitate the mixture for 1-2 hours at room temperature[7].

o Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If the test is
positive, indicating incomplete coupling, the coupling step can be repeated[7].

e Washing: Once coupling is complete, wash the resin with DMF (3-5x) and DCM (3-5x) to
remove excess reagents. The resin is now ready for the next cycle.

Side-Chain Acm Group Deprotection

The Acm group is stable to TFA and must be removed in a separate step after peptide chain
assembly and cleavage from the resin. Two common methods are presented below.

Method A: Deprotection using Mercury(ll) Acetate

Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL)[3].
o Carefully adjust the solution's pH to 4.0 with glacial acetic acid[3][4].

o Add mercury(ll) acetate (1.0 to 10 equivalents per Acm group) while stirring[3][4].
¢ Re-adjust the pH to 4.0 and stir at room temperature for 1-2 hours[4].

o Add B-mercaptoethanol (20-30 equivalents) and let the mixture stand for at least 5 hours to
precipitate mercury salts[3][4].

o Remove the precipitate by centrifugation. The supernatant contains the deprotected peptide
with a free thiol group.

Method B: Deprotection and Oxidative Cyclization with lodine
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This method removes the Acm groups and simultaneously forms a disulfide bond, which is
useful for creating cyclic peptides.

o Dissolve the Acm-protected peptide in a suitable solvent like aqueous methanol or 40%
agueous acetic acid at a low concentration (10-3 to 10~* M) to favor intramolecular

reactions[1][3].
e Add a solution of iodine (10-50 fold excess) dropwise while stirring[1][3].
e Monitor the reaction's progress by HPLC. It is typically complete within 1-2 hours[3].

¢ Quench the excess iodine by adding 1 M aqueous ascorbic acid or sodium thiosulfate
solution dropwise until the yellow color disappears[1][3].

e The resulting solution containing the cyclized peptide can then be purified by preparative
HPLC.

Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key experimental
workflows involving Boc-D-pen(Acm)-OH.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.bachem.com/knowledge-center/white-papers/cysteine-derivatives/
https://www.benchchem.com/pdf/How_to_troubleshoot_incomplete_Acm_deprotection_in_peptide_synthesis.pdf
https://www.bachem.com/knowledge-center/white-papers/cysteine-derivatives/
https://www.benchchem.com/pdf/How_to_troubleshoot_incomplete_Acm_deprotection_in_peptide_synthesis.pdf
https://www.benchchem.com/pdf/How_to_troubleshoot_incomplete_Acm_deprotection_in_peptide_synthesis.pdf
https://www.bachem.com/knowledge-center/white-papers/cysteine-derivatives/
https://www.benchchem.com/pdf/How_to_troubleshoot_incomplete_Acm_deprotection_in_peptide_synthesis.pdf
https://www.benchchem.com/product/b558470?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Purified Peptide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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